Diazepinomicin

Catalog No.
S548757
CAS No.
733035-26-2
M.F
C28H34N2O4
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazepinomicin

CAS Number

733035-26-2

Product Name

Diazepinomicin

IUPAC Name

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+

InChI Key

SALVHVNECODMJP-GNUCVDFRSA-N

SMILES

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

4,6,8-trihydroxy-10-(3,7,11-trimethyldodeca-2,6,10-trienyl)-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one, diazepinomicin, ECO-4601, TLN 4601, TLN-4601, TLN4601

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C

Description

The exact mass of the compound Diazepinomicin is 462.25186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diazepinomicin is a natural product characterized as a dibenzodiazepine alkaloid, featuring a unique molecular structure that includes a farnesyl side chain. It was discovered from a marine-derived Micromonospora species and is notable for its broad-spectrum cytotoxicity against various cancer cell lines, particularly within the low micromolar range . The compound's chemical formula is C28H34N2O4, and it has garnered interest due to its distinctive properties and potential therapeutic applications.

Diazepinomicin seems to work through multiple mechanisms to target cancer cells []. One mechanism involves inhibiting the RAS/RAF/MAPK signaling pathway, which is crucial for cell growth and proliferation []. By blocking this pathway, diazepinomicin may hinder cancer cell division. Additionally, diazepinomicin can interact with the peripheral benzodiazepine receptor (PBR), which is sometimes overexpressed in certain cancer cells []. This interaction can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

, primarily involving its dibenzodiazepine core and farnesyl side chain. Notably, it participates in intermolecular reactions such as the Pauson-Khand reaction, which leads to the formation of tetracyclic cyclopentenones. This reaction showcases its versatility in synthetic organic chemistry . Additionally, studies have indicated that diazepinomicin can engage in various oxidation and reduction processes, contributing to its biological activity.

The biological activity of diazepinomicin is particularly pronounced in its antimicrobial and anticancer properties. It exhibits significant cytotoxic effects against a variety of tumor cell lines, as demonstrated in studies involving the National Cancer Institute's 60-cell line panel . Furthermore, diazepinomicin has shown promising antioxidant properties, assessed through methods like the ferric reducing antioxidant power (FRAP) assay . Its mechanism of action appears to involve interference with cellular processes that lead to apoptosis in cancer cells.

The synthesis of diazepinomicin can be achieved through both natural extraction and synthetic methodologies. Natural synthesis occurs via fermentation processes involving specific strains of Micromonospora. Recent advancements have also explored semi-synthetic routes that modify existing dibenzodiazepine structures to yield diazepinomicin . The biosynthesis involves unusual enzymatic reactions, such as N-prenylation, which are not commonly observed in other natural products .

Diazepinomicin holds potential applications in pharmacology due to its antimicrobial and anticancer properties. Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting various cancers and microbial infections. Additionally, its antioxidant capabilities suggest potential uses in nutraceuticals aimed at reducing oxidative stress-related conditions .

Interaction studies have revealed that diazepinomicin can interact with multiple biological targets, enhancing its therapeutic profile. Its mechanism of action includes binding to specific receptors or enzymes involved in cell proliferation and apoptosis pathways. Research has indicated that diazepinomicin may also exhibit synergistic effects when used in combination with other chemotherapeutic agents, potentially enhancing efficacy while reducing toxicity .

Several compounds share structural or functional similarities with diazepinomicin. These include:

  • Dibenzodiazepine: A broader class of compounds that includes various derivatives with similar core structures but differing side chains.
  • Farnesylated Compounds: Such as farnesyltransferase inhibitors that target similar pathways in cancer treatment.
  • Alkaloids from Marine Sources: Other marine-derived alkaloids that exhibit antimicrobial or anticancer properties.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
DiazepinomicinDibenzodiazepineAntimicrobial, AnticancerUnique farnesyl side chain
DibenzodiazepineDibenzodiazepineVaries by derivativeCommon core structure
Farnesylated CompoundsFarnesylatedAnticancerTarget specific pathways
Marine AlkaloidsVariousAntimicrobialDiverse structures from marine organisms

Diazepinomicin stands out due to its specific combination of structural features and biological activities, making it an intriguing subject for further research and development in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

462.25185757 g/mol

Monoisotopic Mass

462.25185757 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YPH994Y0RF

Pharmacology

Diazepinomicin is a potent inhibitor of the RAS/RAF/MAPK signaling pathway with potential antineoplastic activity. Diazepinomicin binds to and inhibits Ras kinase, thereby preventing the phosphorylation and activation of proteins downstream of the Ras signal transduction pathway, including serine/threonine kinase RAF (BRAF) and extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK-2), that play a crucial role in regulating cell growth and survival. Diazepinomicin also selectively binds to the peripheral benzodiazepine receptor (BZRP), a receptor highly expressed in certain cancer cells, thus inducing cell cycle arrest and apoptosis in BZRP-expressing cells. In addition, diazepinomicin is able to cross the blood-brain barrier, thereby reaching therapeutic concentrations in the brain.

Mechanism of Action

Diazepinomicin demonstrates broad in vitro cytotoxic activity across a diverse panel of tumour cell lines and in vivo efficacy in a number of xenograft tumour models. Preclinical data suggest that diazepinomicin is a targeted anti-cancer agent with dual activity: selective binding to the peripheral benzodiazepine receptor (PBR) and inhibition of the Ras-MAPK pathway.

Other CAS

733035-26-2

Wikipedia

Diazepinomicin

Dates

Modify: 2024-04-14
1: Abdelmohsen UR, Szesny M, Othman EM, Schirmeister T, Grond S, Stopper H, Hentschel U. Antioxidant and anti-protease activities of diazepinomicin from the sponge-associated Micromonospora strain RV115. Mar Drugs. 2012 Oct;10(10):2208-21. doi: 10.3390/md10102208. Epub 2012 Oct 8. PubMed PMID: 23170078; PubMed Central PMCID: PMC3497017.
2: Mason WP, Belanger K, Nicholas G, Vallières I, Mathieu D, Kavan P, Desjardins A, Omuro A, Reymond D. A phase II study of the Ras-MAPK signaling pathway inhibitor TLN-4601 in patients with glioblastoma at first progression. J Neurooncol. 2012 Apr;107(2):343-9. doi: 10.1007/s11060-011-0747-6. Epub 2011 Nov 3. PubMed PMID: 22048878.
3: Campbell PM, Boufaied N, Fiordalisi JJ, Cox AD, Falardeau P, Der CJ, Gourdeau H. TLN-4601 suppresses growth and induces apoptosis of pancreatic carcinoma cells through inhibition of Ras-ERK MAPK signaling. J Mol Signal. 2010 Nov 2;5:18. doi: 10.1186/1750-2187-5-18. PubMed PMID: 21044336; PubMed Central PMCID: PMC2990749.
4: Bertomeu T, Zvereff V, Ibrahim A, Zehntner SP, Aliaga A, Rosa-Neto P, Bedell BJ, Falardeau P, Gourdeau H. TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation. Biochem Pharmacol. 2010 Nov 15;80(10):1572-9. doi: 10.1016/j.bcp.2010.07.018. Epub 2010 Jul 22. PubMed PMID: 20655882.
5: Boufaied N, Wioland MA, Falardeau P, Gourdeau H. TLN-4601, a novel anticancer agent, inhibits Ras signaling post Ras prenylation and before MEK activation. Anticancer Drugs. 2010 Jun;21(5):543-52. doi: 10.1097/CAD.0b013e328337f373. PubMed PMID: 20220516.
6: Ratnayake AS, Janso JE, Feng X, Schlingmann G, Goljer I, Carter GT. Evaluating indole-related derivatives as precursors in the directed biosynthesis of diazepinomicin analogues. J Nat Prod. 2009 Mar 27;72(3):496-9. doi: 10.1021/np800664u. PubMed PMID: 19199816.
7: Feng X, Ratnayake AS, Charan RD, Janso JE, Bernan VS, Schlingmann G, He H, Tischler M, Koehn FE, Carter GT. Probing natural product biosynthetic pathways using Fourier transform ion cyclotron resonance mass spectrometry. Bioorg Med Chem. 2009 Mar 15;17(6):2154-61. doi: 10.1016/j.bmc.2008.10.073. Epub 2008 Nov 5. PubMed PMID: 19028101.
8: McAlpine JB, Banskota AH, Charan RD, Schlingmann G, Zazopoulos E, Piraee M, Janso J, Bernan VS, Aouidate M, Farnet CM, Feng X, Zhao Z, Carter GT. Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system. J Nat Prod. 2008 Sep;71(9):1585-90. doi: 10.1021/np800376n. Epub 2008 Aug 23. PubMed PMID: 18722414.
9: Gourdeau H, McAlpine JB, Ranger M, Simard B, Berger F, Beaudry F, Farnet CM, Falardeau P. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemother Pharmacol. 2008 May;61(6):911-21. Epub 2007 Jul 11. Erratum in: Cancer Chemother Pharmacol. 2009 Feb;63(3):569. Cancer Chemother Pharmacol. 2008 Oct 22. doi: 10.1007/s00280-008-0848-x. Farnet, Chris M [added]. PubMed PMID: 17622531.
10: Charan RD, Schlingmann G, Janso J, Bernan V, Feng X, Carter GT. Diazepinomicin, a new antimicrobial alkaloid from a marine Micromonospora sp. J Nat Prod. 2004 Aug;67(8):1431-3. PubMed PMID: 15332871.

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